molecular formula C20H15BrN2O4S B2574286 2-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922034-91-1

2-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No. B2574286
CAS RN: 922034-91-1
M. Wt: 459.31
InChI Key: DCRRJJNFXXTQSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of this compound is C20H15BrN2O4S . It contains a dibenzo[b,f][1,4]oxazepin-2-yl group, a benzenesulfonamide group, and a bromine atom .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 459.32 . It has a logP value of 4.3021, a logD value of 4.1091, and a logSw value of -4.3569 . These values suggest that the compound is relatively hydrophobic. The melting point is 130-132°C .

Scientific Research Applications

Gastroprotective Properties of Ebrotidine

Ebrotidine, a compound with a structure that includes a benzodiazepine moiety similar to the one in your query, demonstrates unique gastroprotective properties alongside its function as an H2-receptor antagonist. Its efficacy in enhancing the physicochemical characteristics of the mucus gel, such as dimension, viscosity, and hydrophobicity, distinguishes it from other H2-blockers. These properties are attributed to its ability to promote the synthesis and secretion of various components of gastric mucus, essential for mucosal repair and integrity maintenance. This makes ebrotidine a promising drug for ulcer disease treatment (Slomiany, Piotrowski, & Slomiany, 1997).

Synthetic Procedures for 2-Guanidinobenzazoles

The synthesis and functionalization of 2-guanidinobenzazoles, which share a structural motif with the compound , are significant in medicinal chemistry due to their diverse biological activities. These activities include cytotoxic effects, cell proliferation inhibition through mechanisms like angiogenesis and apoptosis, highlighting the importance of synthetic chemists in developing new procedures for accessing such compounds. This research area's advancements could lead to the development of new pharmacophores with potential therapeutic applications (Rosales-Hernández et al., 2022).

Environmental and Health Implications of Brominated Compounds

The occurrence, fate, and transformation of benzodiazepines in aquatic environments, including their presence in various water sources and their removal efficiency during water treatment, underscore the environmental persistence of brominated compounds. These studies reveal the need for comprehensive research to understand fully and mitigate the environmental impact of such substances (Kosjek et al., 2012).

properties

IUPAC Name

2-bromo-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN2O4S/c1-12-6-8-18-16(10-12)22-20(24)14-11-13(7-9-17(14)27-18)23-28(25,26)19-5-3-2-4-15(19)21/h2-11,23H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRRJJNFXXTQSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC=CC=C4Br)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.